7-(6'-Deoxy-beta-D-allofuranosyl)guanine
Description
7-(6'-Deoxy-beta-D-allofuranosyl)guanine (compound 9, per and ) is a nucleoside analog synthesized by reacting 6-deoxy-beta-D-allofuranosyl bromide with the trimethylsilyl derivative of guanine. This reaction yields a mixture of N7- and N9-substituted isomers, which are separated via chromatography . Structurally, it features a 6-deoxyallofuranose sugar moiety linked to guanine at the N7 position, distinguishing it from canonical nucleosides (e.g., guanosine, which links at N9).
Initial biological evaluations revealed that this compound lacks antitumor activity against mouse leukemia L1210 cells in vivo . However, its structural uniqueness—particularly the N7 glycosylation and the 6-deoxyallofuranose configuration—has spurred interest in its biochemical interactions, such as its inactivity against purine nucleoside phosphorylase (PNP) compared to its hypoxanthine counterpart (compound 7) .
Properties
CAS No. |
85421-88-1 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-3(17)7-5(18)6(19)10(21-7)16-2-13-8-4(16)9(20)15-11(12)14-8/h2-3,5-7,10,17-19H,1H3,(H3,12,14,15,20)/t3-,5+,6-,7-,10-/m1/s1 |
InChI Key |
QZETUFAHUBZEHL-KPCPHYELSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(O1)N2C=NC3=C2C(=O)NC(=N3)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Deazaadenosine typically involves cross-coupling approachesThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for 7-Deazaadenosine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Deazaadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Deazaadenosine can lead to the formation of 7-Deazaadenosine-8-one, while reduction can yield 7-Deazaadenosine-8-ol.
Scientific Research Applications
7-Deazaadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study nucleic acid interactions and dynamics.
Biology: Employed in the study of DNA and RNA structures due to its ability to mimic natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and biosensors due to its fluorescence properties
Mechanism of Action
The mechanism of action of 7-Deazaadenosine involves its incorporation into nucleic acids, where it can disrupt normal base-pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The molecular targets of 7-Deazaadenosine include DNA and RNA polymerases, which are essential for nucleic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: N7 vs. N9 Linkage
The synthesis of 6-deoxy-D-allofuranose nucleosides often produces both N7- and N9-substituted isomers. Key comparisons include:
guanine) and the absence of the 6-oxo group are critical for enzyme interaction .
Sugar Configuration Variants
Altering the sugar moiety’s stereochemistry or substituents significantly impacts activity:
- alpha-L-talofuranose) in enzyme binding .
- 2'-Deoxy-2-fluoro-beta-D-arabinofuranosylguanine (AraF-G) (): AraF-G, a fluorinated arabinose analog, exhibits antiviral properties, contrasting with the inactivity of 7-(6'-deoxy-beta-D-allofuranosyl)guanine. This underscores the role of sugar hydroxyl groups and fluorine substitution in modulating bioactivity .
Functional Group Modifications
7-Deazaguanine Analogues ():
Compounds like 7-chloro-7-deazaguanine and 7-nitro-7-deazaguanine replace the N7 nitrogen with electronegative groups. These modifications enhance metabolic stability and alter base-pairing interactions in oligonucleotides, unlike the N7 glycosylation in 7-(6'-deoxy-beta-D-allofuranosyl)guanine, which primarily affects sugar-base conformational dynamics .
3-Deazaguanine Derivatives ():
3-Deazaguanine nucleosides, such as those described by Seela and Lampe (1991), show altered duplex stability in oligonucleotides due to the absence of the N3 atom.
Thiopurine Derivatives
9-(6'-Deoxy-beta-D-allofuranosyl)-6-thiopurine (compound 12, and ):
Structural and Mechanistic Insights
- N7 vs. N9 Glycosylation : N7-linked nucleosides adopt distinct conformations due to steric hindrance between the sugar and purine, reducing their compatibility with enzyme active sites (e.g., PNP) .
- Sugar Stereochemistry: The beta-D-allofuranose configuration in 7-(6'-deoxy-beta-D-allofuranosyl)guanine provides a unique 3D profile that may hinder interactions with transporters or kinases required for intracellular activation .
Biological Activity
7-(6'-Deoxy-beta-D-allofuranosyl)guanine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by a guanine base linked to a 6-deoxy-beta-D-allofuranosyl sugar moiety, which influences its interaction with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 7-(6'-Deoxy-beta-D-allofuranosyl)guanine can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₅O₅
- CAS Number : 85421-88-1
This compound's unique structure allows it to mimic natural nucleosides, potentially interfering with nucleic acid metabolism and cellular functions.
The primary mechanism through which 7-(6'-Deoxy-beta-D-allofuranosyl)guanine exhibits its biological effects is through the inhibition of purine nucleoside phosphorylase (PNP). This enzyme is crucial for purine metabolism, and its inhibition can lead to the accumulation of toxic metabolites in cancer cells, resulting in cell death.
- Inhibition Constant (KI) : The compound has been shown to inhibit PNP with a KI value of . This level of inhibition suggests a significant potential for therapeutic application in conditions where PNP activity needs to be reduced.
Antitumor Activity
Research indicates that 7-(6'-Deoxy-beta-D-allofuranosyl)guanine may possess antitumor properties. In studies involving various nucleoside analogs, this compound was noted for its ability to inhibit the growth of mouse leukemia L1210 cells in vitro and in vivo . However, it is essential to compare its efficacy against other similar compounds to understand its relative effectiveness better.
| Compound | Activity Against L1210 Cells | Inhibition Type |
|---|---|---|
| 7-(6'-Deoxy-beta-D-allofuranosyl)guanine | Strong | PNP Inhibition |
| 9-(6'-deoxy-beta-D-allofuranosyl)hypoxanthine | Weak | None |
| 9-(6'-deoxy-beta-D-allofuranosyl)guanine | Weak | None |
This table highlights that while 7-(6'-Deoxy-beta-D-allofuranosyl)guanine shows promise, other nucleosides do not exhibit similar antitumor activity.
Study on Nucleoside Analog Efficacy
A study conducted on various deoxy-nucleosides including 7-(6'-Deoxy-beta-D-allofuranosyl)guanine demonstrated that while some compounds showed minimal activity against tumor cells, others like thiopurine derivatives exhibited strong inhibitory effects on L1210 cell growth. The results suggested that modifications in the sugar moiety could significantly impact the biological activity of nucleosides .
Clinical Implications
The potential use of 7-(6'-Deoxy-beta-D-allofuranosyl)guanine in clinical settings is still under investigation. Its ability to inhibit PNP presents an opportunity for developing targeted therapies for cancers that rely heavily on purine metabolism. Future clinical trials could explore its efficacy in combination with other chemotherapeutic agents or as part of a gene-directed enzyme prodrug therapy (GDEPT) strategy .
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